(S)-alpha-(1-naphthalenylmethyl)-proline-HCl
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Overview
Description
(S)-alpha-(1-naphthalenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of a naphthalenylmethyl group attached to the alpha carbon of the proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-(1-naphthalenylmethyl)-proline-HCl typically involves the reaction of (S)-proline with 1-naphthalenylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous-flow synthesis process. This method involves the use of high-throughput parallel micromixers to ensure efficient mixing and reaction kinetics. The continuous-flow system allows for the scalable production of the compound with consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-(1-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield naphthalenyl alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions include naphthalenyl ketones, naphthalenyl alcohols, and various substituted naphthalenyl derivatives .
Scientific Research Applications
(S)-alpha-(1-naphthalenylmethyl)-proline-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (S)-alpha-(1-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalenylmethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The proline moiety contributes to the compound’s chiral properties, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
S-(1-Naphthalenylmethyl) ethanethioate: This compound shares the naphthalenylmethyl group but differs in the presence of an ethanethioate moiety instead of the proline structure.
1-(1-Naphthalenylmethyl)piperazine: Similar in having the naphthalenylmethyl group, but it contains a piperazine ring instead of the proline moiety.
Uniqueness
(S)-alpha-(1-naphthalenylmethyl)-proline-HCl is unique due to its combination of the naphthalenylmethyl group and the chiral proline structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H18ClNO2 |
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Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H |
InChI Key |
GRQIHOFBGXIZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |
Origin of Product |
United States |
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